(R)-3-hydroxytetradecanoic acid

Catalog No.
S622000
CAS No.
28715-21-1
M.F
C14H28O3
M. Wt
244.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-hydroxytetradecanoic acid

CAS Number

28715-21-1

Product Name

(R)-3-hydroxytetradecanoic acid

IUPAC Name

(3R)-3-hydroxytetradecanoic acid

Molecular Formula

C14H28O3

Molecular Weight

244.37 g/mol

InChI

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/t13-/m1/s1

InChI Key

ATRNZOYKSNPPBF-CYBMUJFWSA-N

SMILES

Array

Synonyms

(R)-3-Hydroxytetradecanoic Acid; (3R)-3-Hydroxy-tetradecanoic Acid; D-3-Hydroxytetradecanoic Acid;

Canonical SMILES

CCCCCCCCCCCC(CC(=O)O)O

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)O)O

The exact mass of the compound (R)-3-Hydroxytetradecanoic acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of 3-hydroxytetradecanoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]. However, this does not mean our product can be used or applied in the same or a similar way.

(R)-3-hydroxytetradecanoic acid (CAS 28715-21-1) is a naturally occurring, enantiopure β-hydroxy fatty acid that serves as the primary acyl building block in the chemical synthesis of Gram-negative bacterial Lipid A mimetics and Toll-like receptor 4 (TLR4) modulators [1]. In commercial procurement and pharmaceutical manufacturing, its value is defined by its strict stereochemical fidelity, which is an absolute requirement for proper receptor binding in the TLR4/MD-2 complex. Unlike crude biological extracts, this enantiopure precursor enables the bottom-up synthesis of homogeneous glucopyranosyl lipid adjuvants (GLAs) and other immunostimulants with highly reproducible physicochemical properties, defined critical micelle concentrations (CMCs), and predictable toxicity profiles [1].

Substituting enantiopure (R)-3-hydroxytetradecanoic acid with its racemic counterpart, the (S)-enantiomer, or biologically derived lipopolysaccharide (LPS) extracts leads to catastrophic failures in both synthetic yield and biological function. The (S)-enantiomer adopts an inverted binding mode within the TLR4/MD-2 pocket, frequently resulting in complete loss of immunostimulatory activity or unintended competitive antagonism [1]. Furthermore, racemic mixtures yield complex diastereomeric libraries during glycolipid synthesis, requiring prohibitive downstream purification and causing unpredictable shifts in critical micelle concentrations (CMCs) that destabilize adjuvant formulations [2]. Procurement of natural LPS extracts as a substitute introduces unacceptable chain-length heterogeneity (e.g., mixed C12, C14, and C16 chains) and variable endotoxicity, disqualifying them from stringent pharmaceutical or well-defined biological assay workflows [1].

Strict Stereochemical Requirement for TLR4/MD-2 Complex Activation

The biological activity of synthetic Lipid A analogs is fundamentally dependent on the (R)-configuration of the 3-hydroxy fatty acid chains. When incorporated into synthetic glucopyranosyl lipid adjuvants (GLAs), the (R)-3-hydroxytetradecanoic acid enables potent, MyD88- and TRIF-dependent TLR4 activation comparable to natural E. coli Lipid A [1]. In contrast, substitution with the (S)-enantiomer results in an inverted binding orientation within the hydrophobic pocket of the MD-2 co-receptor. This structural misalignment causes the (S)-derived analogs to act as weak antagonists or remain biologically inert, failing to induce the necessary cytokine profiles (e.g., TNF-α, IL-10) required for adjuvant efficacy [1].

Evidence DimensionTLR4 Receptor Activation / Agonism
Target Compound Data(R)-enantiomer derivatives act as potent TLR4 agonists, inducing strong cytokine responses
Comparator Or Baseline(S)-enantiomer derivatives act as biologically inert compounds or TLR4 antagonists
Quantified DifferenceBinary shift from potent agonism to antagonism/inactivity based solely on stereochemistry
ConditionsIn vitro human reporter cell lines and synthetic GLA formulation assays

Procurement of the exact (R)-enantiomer is non-negotiable for synthesizing active vaccine adjuvants, as the (S)-form completely abolishes the target biological activity.

Stereochemistry-Driven Shifts in Critical Micelle Concentration (CMC)

The stereocenter of the β-hydroxy fatty acid dictates the self-assembly and micellization behavior of the resulting glycolipids in aqueous environments. In studies of structurally analogous rhamnolipids at pH 8, glycolipids synthesized with the (R)-enantiomer exhibit a predictable critical micelle concentration (CMC) of approximately 500 μM [1]. Conversely, the use of the (S)-enantiomer drastically disrupts lipid packing, increasing the CMC to 1.8 mM [1]. Racemic mixtures also exhibit elevated and unpredictable CMC values. This >3.5-fold difference in micellization threshold directly impacts the encapsulation efficiency, solubility, and stability of lipid-based vaccine formulations and nanoparticle delivery systems.

Evidence DimensionCritical Micelle Concentration (CMC) at pH 8
Target Compound Data(R)-enantiomer derived glycolipids exhibit a CMC of ~500 μM
Comparator Or Baseline(S)-enantiomer derived glycolipids exhibit a CMC of 1.8 mM
Quantified Difference>3.5-fold increase in CMC for the (S)-enantiomer
ConditionsAqueous phosphate-buffer saline solutions, pH 8

Formulators must procure the (R)-enantiomer to ensure consistent micelle formation and stable dosing in lipid-based drug delivery and adjuvant systems.

Elimination of Chain-Length Heterogeneity in Adjuvant Manufacturing

Commercial biologically sourced Lipid A (e.g., from Salmonella or E. coli) contains a heterogeneous mixture of acyl chains, typically ranging from C12 to C16, which causes batch-to-batch variability in endotoxicity and inflammatory response [1]. Utilizing synthetic (R)-3-hydroxytetradecanoic acid as a defined precursor allows for the total synthesis of monophosphoryl lipid A (MPLA) and other GLAs with absolute compositional homogeneity (strictly C14 chains at the 2 and 3 positions) [1]. This defined structure is a regulatory prerequisite for modern pharmaceutical adjuvants, ensuring a consistent safety profile with high immunostimulation and low systemic toxicity, which cannot be achieved using crude LPS extracts.

Evidence DimensionAcyl Chain Composition and Product Purity
Target Compound DataSynthetic (R)-3-hydroxytetradecanoic acid yields 100% homogeneous C14 β-hydroxy chains
Comparator Or BaselineBiologically extracted Lipid A yields a heterogeneous mixture of C12, C14, and C16 chains
Quantified DifferenceComplete elimination of structural variants and batch-to-batch endotoxin variability
ConditionsBottom-up chemical synthesis of pharmaceutical-grade GLAs

For GMP manufacturing and regulatory compliance, buyers must use the pure synthetic precursor to avoid the severe toxicity and reproducibility risks associated with biological extracts.

Bottom-Up Synthesis of Vaccine Adjuvants

This compound is the mandatory precursor for synthesizing monophosphoryl lipid A (MPLA) and synthetic glucopyranosyl lipid adjuvants (GLAs). Its precise (R)-stereochemistry is strictly required to trigger TRIF-biased TLR4 stimulation with low systemic toxicity, ensuring the final adjuvant meets pharmaceutical safety and efficacy standards [1].

Development of Defined TLR4 Antagonists

By serving as a structurally exact baseline, it allows medicinal chemists to rationally design lipid A mimetics (e.g., by modifying the phosphorylation state or secondary acyl chains) to create targeted TLR4 antagonists for treating severe sepsis and inflammatory disorders [1].

Standardized Endotoxin Assays and Biomarker Research

As a pure, structurally defined molecule, it is utilized to synthesize analytical standards for Limulus amebocyte lysate (LAL) assays and mass spectrometry. This replaces heterogeneous biological LPS standards that suffer from lot-to-lot variability, ensuring highly reproducible quantification of endotoxins in pharmaceutical quality control [1].

Physical Description

Solid

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

244.20384475 Da

Monoisotopic Mass

244.20384475 Da

Heavy Atom Count

17

Appearance

Assay:≥98%A crystalline solid

UNII

R7C245Y68X

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

28715-21-1

Wikipedia

(3R)-3-hydroxymyristic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Last modified: 09-14-2023

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